2-(3-Hydroxy-3-piperidyl)acetonitrile 2-(3-Hydroxy-3-piperidyl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18041455
InChI: InChI=1S/C7H12N2O/c8-4-3-7(10)2-1-5-9-6-7/h9-10H,1-3,5-6H2
SMILES:
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

2-(3-Hydroxy-3-piperidyl)acetonitrile

CAS No.:

Cat. No.: VC18041455

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Hydroxy-3-piperidyl)acetonitrile -

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 2-(3-hydroxypiperidin-3-yl)acetonitrile
Standard InChI InChI=1S/C7H12N2O/c8-4-3-7(10)2-1-5-9-6-7/h9-10H,1-3,5-6H2
Standard InChI Key CQPLORDZLOTZIJ-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)(CC#N)O

Structural Characteristics and Nomenclature

The molecular formula of 2-(3-hydroxy-3-piperidyl)acetonitrile is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol. Its IUPAC name is 2-(3-hydroxypiperidin-3-yl)acetonitrile, reflecting the piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position by both a hydroxyl (-OH) and a cyanomethyl (-CH₂CN) group. The presence of these functional groups confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which influence solubility and reactivity .

Stereochemical Considerations

Piperidine derivatives often exhibit stereoisomerism due to the chair conformation of the ring. The hydroxyl and cyanomethyl groups in 2-(3-hydroxy-3-piperidyl)acetonitrile may adopt axial or equatorial positions, affecting intramolecular interactions. For example, equatorial positioning of the hydroxyl group minimizes steric hindrance, while the cyanomethyl group’s orientation influences dipole interactions .

Synthetic Pathways

Ring-Closure Reactions

StepReagents/ConditionsYieldReference
Ring closureNaOH (aq), 40–50°C, 4 h85%
CyanomethylationBromoacetonitrile, K₂CO₃, DMF, 80°C~70%
PurificationVacuum distillation or column chromatography-

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reactions involving cyanoacetic acid. In a study on 3-hydroxy-2-oxindoles, cyanoacetic acid reacted with nitroisatins under microwave conditions (100–120°C, 20–30 min) to form cyanomethyl-substituted products . Applying similar conditions to 3-hydroxypiperidine precursors could streamline the synthesis of 2-(3-hydroxy-3-piperidyl)acetonitrile.

Physicochemical Properties

Solubility and Stability

The compound’s polarity, driven by the hydroxyl and nitrile groups, suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents. Stability studies of analogous compounds indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 3.67 (septet, 1H, J=3.3 Hz, -OH), 2.92–2.60 (m, 4H, piperidine H), 1.81–1.36 (m, 4H, piperidine CH₂) .

  • IR (cm⁻¹): Broad band ~3400 (-OH), 2250 (-C≡N), 1650 (C-N stretch) .

Challenges and Future Directions

Synthetic Optimization

Current methods rely on multi-step protocols with moderate yields. Future research could explore:

  • Enzymatic catalysis: Lipase-mediated acylations to enhance stereoselectivity.

  • Flow chemistry: Continuous-flow systems to improve reaction control and scalability .

Biological Evaluation

While in silico studies predict good oral bioavailability (e.g., compound 80 in HCV research had 34% bioavailability in rats ), in vivo toxicity and efficacy studies are needed to validate therapeutic potential.

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